molecular formula C9H12O3 B6172764 methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate CAS No. 1971880-80-4

methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate

Cat. No.: B6172764
CAS No.: 1971880-80-4
M. Wt: 168.2
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Description

Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate is an organic compound with a unique structure that includes a cyclopentanone ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate typically involves the reaction of cyclopentanone with methyl acrylate under basic conditions. A common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by a Michael addition to the methyl acrylate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction and improve selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active cyclopentanone moiety, which can then interact with enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3-(3-oxocyclohexyl)prop-2-enoate: Similar structure but with a cyclohexanone ring.

    Ethyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate: Similar structure but with an ethyl ester group.

    Methyl (2E)-3-(3-oxocyclopentyl)but-2-enoate: Similar structure but with a longer carbon chain.

Uniqueness

Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate is unique due to its specific combination of a cyclopentanone ring and an ester functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry.

Properties

CAS No.

1971880-80-4

Molecular Formula

C9H12O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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